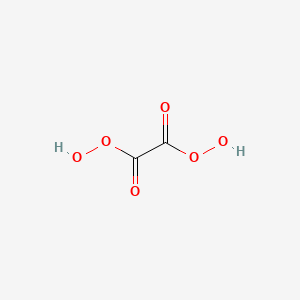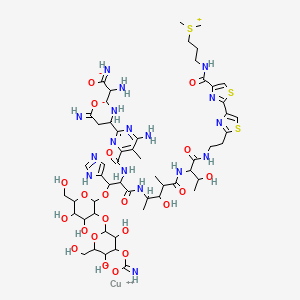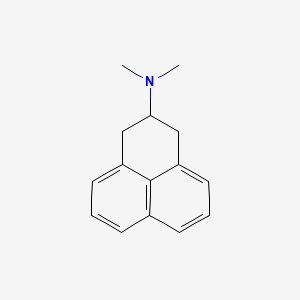
Strontium cation
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Strontium cation, denoted as Sr²⁺, is a divalent cation derived from the element strontium, which belongs to the alkaline earth metals group in the periodic table. Strontium is a soft, silvery-white metallic element that is highly reactive chemically. It is commonly found in minerals such as celestite (strontium sulfate) and strontianite (strontium carbonate) .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Strontium cation can be prepared through various methods, including liquid-liquid extraction and ion exchange. One common method involves the use of crown ethers in ionic liquids to extract strontium from acidic solutions. The extraction process can be represented by the following equation:
Sr2++CE+2NO3−↔[Sr⋅CE⋅(NO3)2]org
where CE represents the crown ether .
Industrial Production Methods
Industrial production of this compound often involves the separation of soluble Sr²⁺ ions from water, mainly seawater, through methods such as adsorption, chemical precipitation, ion exchange, membrane technology, and solvent extraction. Adsorption and membrane processes are particularly popular due to their efficiency and ease of regeneration .
Analyse Chemischer Reaktionen
Types of Reactions
Strontium cation undergoes various types of chemical reactions, including:
Oxidation: Strontium reacts with oxygen to form strontium oxide (SrO).
Reduction: Strontium can be reduced from its compounds to elemental strontium.
Substitution: Strontium can replace other cations in compounds due to its similar ionic radius.
Common Reagents and Conditions
Hydrochloric Acid: Strontium reacts readily with hydrochloric acid to form strontium chloride (SrCl₂) and hydrogen gas.
Sulfuric Acid: Strontium reacts with sulfuric acid to form strontium sulfate (SrSO₄), which is insoluble in water .
Major Products
Strontium Hydroxide: Formed when strontium reacts with water.
Strontium Nitride: Formed when strontium reacts with nitrogen in the air .
Wissenschaftliche Forschungsanwendungen
Strontium cation has a wide range of applications in scientific research, including:
Chemistry: Used in the synthesis of various strontium compounds and as a reagent in chemical reactions.
Biology: Strontium is used in bone regeneration and growth stimulation due to its similarity to calcium.
Medicine: Strontium-based nanoparticles are used in targeted drug delivery, bone density improvement, and as antimicrobial agents.
Industry: Strontium is used in pyrotechnics, metallurgy, and as a radiopacifier in dental materials
Wirkmechanismus
Strontium cation exerts its effects through several mechanisms:
Bone Formation: Strontium increases bone formation by osteoblasts and reduces bone resorption by osteoclasts, making it useful in treating osteoporosis.
Calcium Signaling: Strontium mimics calcium in biological systems, influencing calcium signaling pathways and promoting bone health
Vergleich Mit ähnlichen Verbindungen
Strontium cation is similar to other alkaline earth metal cations such as calcium (Ca²⁺) and barium (Ba²⁺). it has unique properties that make it distinct:
Calcium (Ca²⁺): Both strontium and calcium are used in bone health, but strontium has a stronger effect on bone density and growth.
Barium (Ba²⁺): Strontium and barium share similar chemical properties, but strontium is less toxic and more biocompatible
Similar Compounds
- Calcium (Ca²⁺)
- Barium (Ba²⁺)
- Magnesium (Mg²⁺)
- Radium (Ra²⁺)
This compound’s unique combination of chemical reactivity, biological compatibility, and industrial utility makes it a valuable compound in various fields of research and application.
Eigenschaften
CAS-Nummer |
22537-39-9 |
|---|---|
Molekularformel |
Sr+2 |
Molekulargewicht |
87.6 g/mol |
IUPAC-Name |
strontium(2+) |
InChI |
InChI=1S/Sr/q+2 |
InChI-Schlüssel |
PWYYWQHXAPXYMF-UHFFFAOYSA-N |
SMILES |
[Sr+2] |
Kanonische SMILES |
[Sr+2] |
melting_point |
777°C |
Key on ui other cas no. |
145361-94-0 121831-99-0 66650-08-6 83015-89-8 7440-24-6 |
Physikalische Beschreibung |
Solid |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


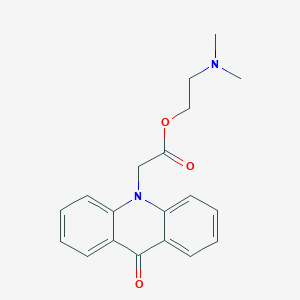
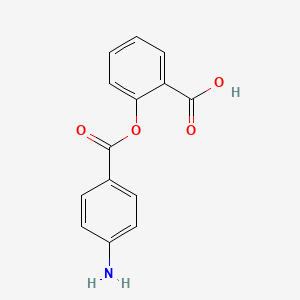
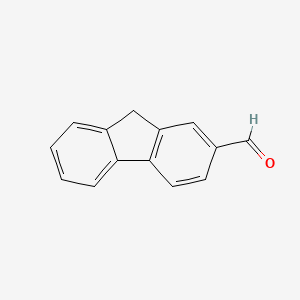
![3-[2-(Tert-butylamino)-1-hydroxyethyl]phenol](/img/structure/B1198981.png)
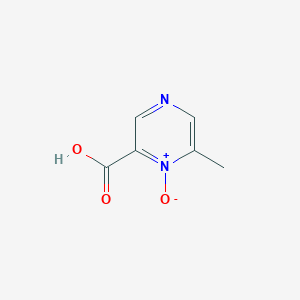
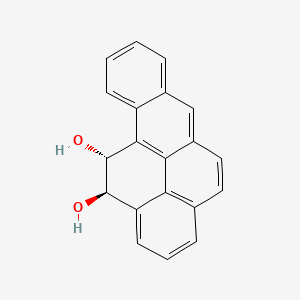
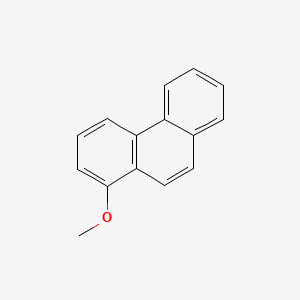
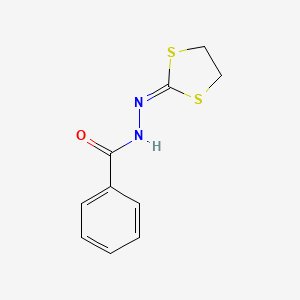
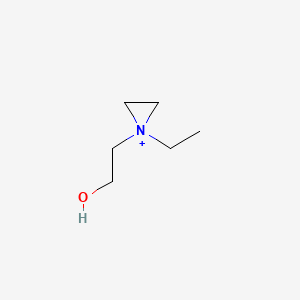
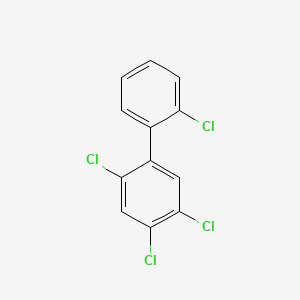
![3-O-[1-({1-[(4-Carboxy-1-hydroxy-1-iminobutan-2-yl)imino]-1,3-dihydroxybutan-2-yl}imino)-1-hydroxypropan-2-yl]-2-deoxy-2-[(1-hydroxyethylidene)amino]hexopyranose](/img/structure/B1198989.png)
